molecular formula C4H5N3O2S B1276776 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione CAS No. 34771-17-0

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B1276776
CAS No.: 34771-17-0
M. Wt: 159.17 g/mol
InChI Key: VPEFFZBZEHLUKT-UHFFFAOYSA-N
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Description

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of thiourea with a suitable β-keto ester or β-diketone in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thioxo group, converting it to a thiol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of amino-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxodihydropyrimidines and related heterocycles, such as:

  • 5-Amino-6-mercaptopyrimidine-2,4(1H,3H)-dione
  • 5-Amino-6-thioxo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and thioxo groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFFZBZEHLUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404586
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34771-17-0
Record name 34771-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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